3-(5-Chlorothien-2-yl)benzoic acid
Description
Structure
3D Structure
Properties
CAS No. |
920294-01-5 |
|---|---|
Molecular Formula |
C13H10O4S |
Molecular Weight |
262.28 g/mol |
IUPAC Name |
3-(5-methoxycarbonylthiophen-2-yl)benzoic acid |
InChI |
InChI=1S/C13H10O4S/c1-17-13(16)11-6-5-10(18-11)8-3-2-4-9(7-8)12(14)15/h2-7H,1H3,(H,14,15) |
InChI Key |
DTIKEKKMJTXWHC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(S2)Cl |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 5 Chlorothien 2 Yl Benzoic Acid and Advanced Analogues
Precursor Synthesis and Strategic Intermediate Derivatization
The successful construction of the target molecule is contingent upon the efficient preparation of its constituent building blocks. This section outlines the common synthetic approaches to halogenated thiophenes and the functionalization of benzoic acid precursors.
Approaches to Halogenated Thiophene (B33073) Building Blocks
The 5-chloro-substituted thiophene moiety is a critical component. The direct chlorination of thiophene can lead to a mixture of mono- and di-halogenated products, necessitating controlled reaction conditions to achieve the desired 2-chloro- or 2,5-dichlorothiophene (B70043). For instance, reacting 2-chlorothiophene (B1346680) with chlorine, followed by treatment with an alkali, can produce 2,5-dichlorothiophene with high purity. rsc.org Another approach involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent.
A common precursor for introducing the thienyl group is 2-chlorothiophene. Its synthesis can be achieved through various methods, including the reaction of thiophene with chlorine in the presence of ethylene (B1197577) dichloride. rsc.org For subsequent coupling reactions, particularly Suzuki-Miyaura coupling, the halogenated thiophene is often converted into a thienylboronic acid or a boronic ester derivative.
For more specialized applications, other halogenated thiophenes like 2-chloro-5-iodothiophene (B1601333) can be synthesized. This can be achieved by the iodination of 2-chlorothiophene using reagents like N-iodosuccinimide or through a metalation-iodination sequence involving a strong base like n-butyllithium followed by quenching with iodine. mdpi.com The differential reactivity of the C-I versus the C-Cl bond can then be exploited in selective cross-coupling reactions.
A summary of synthetic approaches for key halogenated thiophene building blocks is presented in Table 1.
Table 1: Synthetic Approaches to Halogenated Thiophene Building Blocks
| Starting Material | Reagent(s) | Product | Key Features |
|---|---|---|---|
| Thiophene | Cl₂, Ethylene dichloride | 2-Chlorothiophene | Direct chlorination. rsc.org |
| 2-Chlorothiophene | Cl₂, Alkali | 2,5-Dichlorothiophene | Provides high purity 2,5-dichloro-thiophene. rsc.org |
| 2-Chlorothiophene | n-Butyllithium, then I₂ | 2-Chloro-5-iodothiophene | Metalation-iodination sequence. mdpi.com |
| 2-Iodothiophene | N-Chlorosuccinimide (NCS), HClO₄ | 2-Chloro-5-iodothiophene | Direct chlorination of 2-iodothiophene. mdpi.com |
Functionalization of Benzoic Acid Precursors and their Derivatives
The benzoic acid portion of the target molecule requires functionalization at the 3-position to enable coupling with the thiophene ring. A common starting material is 3-bromobenzoic acid, which is commercially available. This aryl bromide can be directly used in cross-coupling reactions.
Alternatively, for Suzuki-Miyaura coupling, 3-bromobenzoic acid can be converted into 3-carboxyphenylboronic acid. This transformation is typically achieved through a lithium-halogen exchange followed by reaction with a trialkyl borate (B1201080) and subsequent acidic workup. Another route involves the hydrolysis of 3-cyanophenylboronic acid. mdpi.com
For Sonogashira coupling, a terminal alkyne functionality is required on the benzoic acid ring. This can be introduced via a Sonogashira coupling of a halogenated benzoic acid ester with a protected acetylene, such as trimethylsilylacetylene, followed by deprotection.
Table 2 summarizes key functionalized benzoic acid precursors.
Table 2: Functionalization of Benzoic Acid Precursors
| Starting Material | Reagent(s) | Product | Application |
|---|---|---|---|
| 3-Bromobenzoic acid | - | 3-Bromobenzoic acid | Direct use in cross-coupling. |
| 3-Bromobenzoic acid | 1. n-BuLi, 2. B(OR)₃, 3. H₃O⁺ | 3-Carboxyphenylboronic acid | Suzuki-Miyaura coupling. |
| 3-Cyanophenylboronic acid | 1. KOH, ethylene glycol, 2. HCl | 3-Carboxyphenylboronic acid | Suzuki-Miyaura coupling. mdpi.com |
| 3-Iodobenzoic acid ester | TMS-acetylene, Pd catalyst | 3-(Trimethylsilylethynyl)benzoic acid ester | Precursor for Sonogashira coupling. |
Carbon-Carbon Bond Formation Strategies for Aryl-Thienyl Linkage
The crucial step in the synthesis of 3-(5-chlorothien-2-yl)benzoic acid is the formation of the carbon-carbon bond between the thiophene and benzoic acid rings. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for this transformation.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts, in combination with specific ligands and bases, facilitate the efficient and selective formation of aryl-aryl and aryl-heteroaryl bonds under relatively mild conditions. The two most prominent methods for the synthesis of the target molecule and its analogues are the Suzuki-Miyaura coupling and the Sonogashira coupling.
The Suzuki-Miyaura reaction is a widely used method for the formation of C-C bonds and is particularly effective for creating the aryl-thiophene linkage in the target molecule. nih.gov This reaction typically involves the coupling of an organoboron compound (a boronic acid or boronic ester) with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would involve the reaction of a 5-chlorothien-2-ylboronic acid derivative with 3-halobenzoic acid, or conversely, the coupling of 2-chloro-5-halothiophene with 3-carboxyphenylboronic acid.
The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can significantly impact the yield and purity of the product. Common palladium sources include Pd(PPh₃)₄ and Pd(OAc)₂. A variety of phosphine-based ligands can be employed to stabilize the palladium catalyst and facilitate the reaction. The base, often a carbonate or phosphate (B84403), is required to activate the boronic acid. nih.govnih.gov
Several studies have reported the successful Suzuki-Miyaura coupling of thiophene derivatives. For instance, the coupling of 5-bromothiophene-2-carboxylic acid with various arylboronic acids has been demonstrated to produce thiophene-based analogues in good yields. nih.gov Another example is the synthesis of 4-arylthiophene-2-carbaldehydes via the Suzuki-Miyaura coupling of 4-bromothiophene-2-carbaldehyde with different arylboronic acids. mdpi.com
Table 3 provides representative conditions for Suzuki-Miyaura coupling reactions to form aryl-thiophene linkages.
Table 3: Suzuki-Miyaura Coupling Protocols for Aryl-Thiophene Linkage
| Thiophene Substrate | Aryl Substrate | Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 5-Bromothiophene-2-carboxylic acid | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 68 nih.gov |
| 4-Bromothiophene-2-carbaldehyde | 3,5-Dimethylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 92 mdpi.com |
| 2-Bromothiophene | 4-Anilineboronic acid | Pd(dtbpf)Cl₂ | K₃PO₄ | Kolliphor EL/H₂O | 95 mdpi.com |
| 2,5-Dibromothiophene | 4-Isopropenylphenylboronic acid ester | Pd(PPh₃)₄ | NaOH | 1,4-Dioxane/H₂O | 89 rsc.org |
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a base, such as an amine. wikipedia.orglibretexts.org In the context of synthesizing advanced analogues of this compound, the Sonogashira reaction can be employed to introduce an alkyne linker between the thiophene and benzoic acid rings.
This would involve the coupling of a halogenated thiophene, such as 2-chloro-5-iodothiophene, with an alkyne-functionalized benzoic acid, for example, 3-ethynylbenzoic acid. The resulting product would be a direct precursor to more complex structures. The reactivity of the C-I bond is generally higher than that of the C-Cl bond, allowing for selective coupling at the 5-position of a 2-chloro-5-iodothiophene substrate.
The acyl Sonogashira reaction, which couples an acid chloride with a terminal alkyne, provides another route to alkynyl ketone derivatives that can be further elaborated. mdpi.com For example, 2-thiophenecarbonyl chloride can be coupled with various terminal alkynes. mdpi.com
Table 4 presents typical conditions for Sonogashira coupling reactions involving thiophene derivatives.
Table 4: Sonogashira Coupling and Related Alkyne-Coupling Strategies
| Thiophene Substrate | Alkyne Substrate | Catalyst/Co-catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 3-Ethynyl-2-(thiophen-2-yl)benzo[b]thiophene | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF/DMF | 93 researchgate.net |
| 2-Thiophenecarbonyl chloride | 1-Hexyne | PdCl₂(PPh₃)₂/CuI | Et₃N | [BMIm]PF₆ | High mdpi.com |
| Aryl Halide | Terminal Alkyne | Pd(OAc)₂ | - | Solvent-free | Quantitative mdpi.com |
| Iodo-di-fluoro-cyclo-propenyl-alkene | Phenylacetylene | Pd catalyst/CuI | Cs₂CO₃ | - | 70 mdpi.com |
Other Transition Metal-Catalyzed Methods for Aryl-Thienyl Biaryl Formation
While palladium-catalyzed reactions like the Suzuki-Miyaura coupling are standard, other transition metals offer unique advantages in terms of cost, reactivity, and functional group tolerance for the formation of aryl-thienyl bonds.
Nickel-Catalyzed Coupling: Nickel, being more earth-abundant and less expensive than palladium, has emerged as a powerful catalyst for cross-coupling reactions. mdpi.com Nickel-based systems can effectively catalyze the coupling of aryl halides with organoboron reagents. For instance, a nickel-benzene tricarboxylic acid (Ni-BTC) metal-organic framework (MOF) has been shown to efficiently catalyze the borylation of aryl chlorides, which are often less reactive but more readily available than bromides or iodides. mdpi.com This borylated intermediate can then be used in a subsequent coupling step. Recent studies have also highlighted mechanisms for Ni-catalyzed biaryl coupling that involve a reductively induced transmetalation between Ni(I) and Ni(II) species, offering alternative pathways to the desired biaryl products. nih.govchemrxiv.org
Copper-Catalyzed Reactions: Copper catalysis is another valuable tool, particularly in the synthesis of sterically hindered or axially chiral biaryls. nih.gov While direct copper-catalyzed coupling for a simple structure like this compound is less common than palladium or nickel methods, its utility is demonstrated in the synthesis of complex analogues. For example, copper catalysis can promote the racemization of atropisomeric biaryls in crystallization-induced deracemization processes, allowing for the synthesis of single-enantiomer products on a large scale. acs.org
The table below summarizes key features of alternative transition metal catalysts for biaryl synthesis.
| Catalyst Metal | Key Advantages | Example Application / Reaction Type | Reference |
| Nickel | Lower cost, effective for aryl chlorides | Borylation of aryl halides, Cross-electrophile coupling | mdpi.com |
| Copper | Synthesis of sterically hindered & chiral biaryls | Crystallization-induced deracemization of BINOLs | acs.org |
| Ruthenium | Unique reactivity in C-H functionalization | C-H arylation of benzoic acids with aryl halides | researchgate.net |
Direct Arylation and C-H Functionalization Approaches
Direct arylation via C-H bond functionalization represents a more atom- and step-economic strategy for synthesizing biaryls, as it avoids the pre-functionalization of one of the coupling partners. uva.nl
Direct Arylation of Thiophenes: The C-H bonds on the thiophene ring can be directly coupled with an aryl halide. The C-H bonds at the α-positions (2 and 5) of thiophene are more acidic and generally more reactive. acs.orgorganic-chemistry.org Palladium catalysts are commonly employed for this transformation. For instance, ligand-less Pd(OAc)₂ has proven to be a very efficient catalyst for the direct 5-arylation of thiophene derivatives, often requiring very low catalyst loadings (0.1–0.001 mol%). rsc.org This approach is economically and environmentally attractive as it minimizes waste, with the primary byproduct being HBr associated with a base like KOAc. rsc.org While α-arylation is more common, methods for the more challenging β-arylation have also been developed, sometimes proceeding at room temperature without the need for pre-functionalization of either starting material. acs.orgacs.org
C-H Functionalization of Benzoic Acids: An alternative strategy involves the functionalization of the C-H bonds of the benzoic acid moiety. The carboxylic acid group can act as a directing group to guide the metal catalyst to the ortho C-H bonds. Ruthenium(II) complexes, for example, have been successfully used to catalyze the C-H arylation of benzoic acids with various aryl, alkenyl, and alkynyl halides. researchgate.net This method demonstrates broad substrate scope and can proceed via a weak-coordination strategy. researchgate.net Palladium catalysts can also be used for the ortho C-H activation of benzoic acids, which can lead to the formation of palladium-associated arynes that subsequently react. rsc.org
The following table outlines representative conditions for direct arylation reactions.
| Coupling Partners | Catalyst System | Key Conditions | Product Type | Reference |
| Thiophene & Aryl Bromide | Pd(OAc)₂ (ligand-less) | KOAc, DMA, Low Pd loading (0.01 mol%) | 5-Arylthiophene | rsc.org |
| Thiophene & Aryl Iodide | Pd(OAc)₂ / Ag₂CO₃ | HFIP, Room Temperature | β-Arylthiophene | acs.org |
| Benzoic Acid & Aryl Halide | Ru(II) biscarboxylate / PCy₃ | K₂CO₃, DMPU | ortho-Arylbenzoic acid | researchgate.net |
Optimization of Reaction Conditions and Stereochemical Control
Achieving high yields and selectivity in the synthesis of this compound and its analogues requires careful optimization of reaction parameters.
Catalyst, Ligand, and Base Selection: The choice of catalyst, ligand, and base is critical. In Suzuki-Miyaura couplings, automated systems have been used to rapidly screen combinations of palladium precatalysts and ligands to identify the optimal conditions. nih.gov For challenging couplings, such as those involving heteroaryl substrates, dialkylbiarylphosphine ligands often show superior performance over simple trialkyl- or triarylphosphines. nih.gov The base also plays a crucial role; while common bases include carbonates like K₂CO₃ and Cs₂CO₃, acetate (B1210297) salts are sometimes preferred. unipd.itresearchgate.net Optimization studies have shown that for specific couplings, Cs₂CO₃ can provide the best results. researchgate.net
Solvent and Temperature: The reaction solvent and temperature significantly influence reaction rates and yields. Solvents like dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), and 1,4-dioxane are commonly used. organic-chemistry.orgresearchgate.net In some direct arylation protocols, highly fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been found to be uniquely effective. acs.orgnih.gov Temperature is another key variable; while some modern methods operate at room temperature, many coupling reactions require heating to achieve reasonable rates. acs.orgnih.gov
Stereochemical Control: For advanced analogues that may exhibit axial chirality (atropisomerism) due to restricted rotation around the aryl-thienyl bond, controlling stereochemistry is paramount. nih.govrsc.org This is typically achieved through asymmetric catalysis using chiral ligands. Transition metal-catalyzed asymmetric C-H functionalization has emerged as a powerful strategy for constructing these chiral skeletons. rsc.org Additionally, crystallization-induced deracemization, which combines catalysis for racemization with chiral resolution by crystallization, can provide high yields of enantiomerically pure products. acs.org
| Parameter | Options | Effect on Reaction | Reference |
| Catalyst/Ligand | Pd(OAc)₂, PdCl₂(dtbpf), Dialkylbiarylphosphines | Determines activity, stability, and selectivity | rsc.orgnih.govresearchgate.net |
| Base | K₂CO₃, Cs₂CO₃, KOAc, CsOAc | Influences C-H activation step and catalyst stability | unipd.itresearchgate.net |
| Solvent | DMAc, NMP, 1,4-dioxane, HFIP | Affects solubility, reaction rate, and sometimes mechanism | acs.orgorganic-chemistry.org |
| Temperature | Room Temperature to >100 °C | Controls reaction rate and can impact selectivity | acs.orgnih.gov |
Green Chemistry Principles in the Synthesis of Thienyl-Benzoic Acid Systems
Applying green chemistry principles to the synthesis of thienyl-benzoic acid systems aims to reduce environmental impact and improve process safety and efficiency. wjpmr.com
Atom and Step Economy: Direct C-H arylation is a prime example of a green synthetic strategy because it eliminates the need for pre-functionalized starting materials (like organometallics or boronic acids), thus reducing the number of synthetic steps and improving atom economy. uva.nlrsc.org This minimizes the generation of waste products. uva.nl
Safer Reagents and Solvents: Efforts are made to replace hazardous reagents and solvents. This includes the development of transition-metal-free coupling reactions, which avoid the use of potentially toxic and expensive heavy metals. rsc.orgbeilstein-journals.org For example, aryl radicals can be generated thermally from shelf-stable triarylbismuthines in the absence of a metal catalyst. beilstein-journals.org Furthermore, research into using greener solvents, such as water or ethanol (B145695), or even performing reactions under solvent-free conditions, is an active area. wjpmr.comnih.gov
Catalysis and Energy Efficiency: Catalysis is a cornerstone of green chemistry. The development of highly active catalysts that operate at very low loadings (high substrate-to-catalyst ratios) minimizes metal waste. rsc.org Microwave-assisted synthesis is another approach to improve energy efficiency by significantly reducing reaction times compared to conventional heating. researchgate.net
Scalability Considerations for Preparative Synthesis
The transition from a laboratory-scale reaction to a larger, preparative synthesis introduces several challenges that must be addressed for practical application.
Catalyst Loading and Stability: For a process to be economically viable on a large scale, catalyst loading must be minimized. Methods that achieve high turnover numbers (TONs) and turnover frequencies (TOFs) are highly desirable. The development of robust catalysts that are resistant to deactivation over long reaction times or at higher concentrations is critical. rsc.org Some ligand-less palladium systems, for instance, are effective at catalyst loadings as low as 0.001 mol%, making them suitable for large-scale production. rsc.org
Flow Chemistry: Continuous flow chemistry offers significant advantages for scalability, including improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and easier automation and product isolation. unipd.it Direct arylation of thiophenes has been successfully implemented in a flow system using a packed-bed reactor containing the solid base. This setup not only improves reaction efficiency but also simplifies the workup process, allowing for gram-scale synthesis with high productivity. unipd.it
Purification and Waste Management: On a larger scale, product purification can become a major bottleneck. Synthetic methods that provide high purity crude products are advantageous. Strategies like crystallization-induced deracemization are particularly scalable because they can deliver the final chiral product through simple filtration, avoiding laborious chromatographic purification. acs.org Managing the waste streams, such as salts formed from the base, also becomes a more significant logistical and environmental consideration in preparative synthesis. rsc.org
Advanced Spectroscopic and Structural Elucidation of 3 5 Chlorothien 2 Yl Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool used to determine the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule.
Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons and their relative positions in a molecule. The ¹H NMR spectrum of 3-(5-Chlorothien-2-yl)benzoic acid would be expected to show distinct signals for the protons on the benzoic acid ring and the chlorothiophene ring.
Based on the structure, the benzoic acid moiety has three aromatic protons. The proton at position 2 of the benzoic acid ring would likely appear as a singlet or a finely split multiplet. The protons at positions 4 and 6 would show coupling to each other, and the proton at position 5 would also show coupling. The two protons on the thiophene (B33073) ring are in different chemical environments and would therefore have different chemical shifts, appearing as doublets due to coupling with each other. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a downfield chemical shift, often above 10 ppm.
A related compound, 3-chlorobenzoic acid, shows signals for its aromatic protons in the range of 7.55 to 7.79 ppm in DMSO-d6. rsc.org For benzoic acid itself, the aromatic protons appear between 7.68 and 8.20 ppm in CDCl3. rsc.org The acidic proton of 3-chlorobenzoic acid appears as a broad singlet at 13.34 ppm in DMSO-d6. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | > 10 | Broad Singlet |
| Benzoic Acid Ring Protons | 7.5 - 8.2 | Multiplets/Singlet |
| Thiophene Ring Protons | 7.0 - 7.5 | Doublets |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. For this compound, a total of 11 distinct carbon signals would be expected in the ¹³C NMR spectrum, corresponding to the 11 carbon atoms in the molecule, assuming no accidental equivalence.
The carbonyl carbon of the carboxylic acid group is typically found in the range of 165-175 ppm. docbrown.info The carbon atoms of the benzoic acid and chlorothiophene rings will appear in the aromatic region, typically between 120 and 150 ppm. The carbon atom attached to the chlorine on the thiophene ring and the carbon atom to which the thiophene ring is attached on the benzoic acid ring will have their chemical shifts influenced by these substituents. For comparison, in 3-chlorobenzoic acid, the carbon signals appear between 128.37 and 133.82 ppm, with the carboxyl carbon at 166.54 ppm in DMSO-d6. rsc.org In benzoic acid, the aromatic carbons are observed between 128.55 and 133.89 ppm, and the carboxyl carbon is at 172.60 ppm in CDCl3. chemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Carboxylic Acid (C=O) | 165 - 175 |
| Benzoic Acid & Thiophene Rings (Aromatic C) | 120 - 150 |
| Carbon bonded to Chlorine (C-Cl) | Shifted due to electronegativity |
Two-dimensional (2D) NMR techniques are instrumental in definitively assigning the complex proton and carbon spectra.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the benzoic acid ring and between the two protons on the thiophene ring, confirming their connectivity. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms (¹H-¹³C). sdsu.educolumbia.edu Each CH group in the molecule will produce a cross-peak, allowing for the direct assignment of a proton's chemical shift to its attached carbon's chemical shift. sdsu.educolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between carbons and protons that are separated by two or three bonds. sdsu.educolumbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule. For instance, HMBC would show correlations between the protons on the thiophene ring and the carbon atom of the benzoic acid ring to which the thiophene is attached, confirming the link between the two ring systems. sdsu.educolumbia.edu It would also show correlations between the protons on the benzoic acid ring and the carbonyl carbon of the carboxylic acid group.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The IR spectrum of this compound is expected to show several characteristic absorption bands:
O-H Stretch : A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is broadened by hydrogen bonding. docbrown.infospectroscopyonline.com
C=O Stretch : A strong, sharp absorption band for the carbonyl (C=O) group of the carboxylic acid is expected in the range of 1710-1680 cm⁻¹, characteristic for aromatic carboxylic acids where conjugation lowers the frequency. spectroscopyonline.com
C-O Stretch : A medium intensity band for the C-O stretching vibration of the carboxylic acid is expected between 1320 and 1210 cm⁻¹. spectroscopyonline.com
Aromatic C-H and C=C Stretches : The aromatic rings will show C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1625-1465 cm⁻¹ region. docbrown.info
C-Cl Stretch : The carbon-chlorine (C-Cl) bond will have a stretching vibration in the fingerprint region, typically between 800 and 600 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1710 - 1680 | Strong, Sharp |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium |
| Aromatic Ring | C-H Stretch | > 3000 | Medium to Weak |
| Aromatic Ring | C=C Stretch | 1625 - 1465 | Medium to Weak |
| Chlorothiophene | C-Cl Stretch | 800 - 600 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. The molecular formula for this compound is C₁₁H₇ClO₂S. nih.gov
The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), there will be a characteristic M+2 peak with about one-third the intensity of the molecular ion peak. wpmucdn.com
Common fragmentation patterns for benzoic acid derivatives often involve the loss of the hydroxyl group (-OH, loss of 17 amu) and the carboxyl group (-COOH, loss of 45 amu). docbrown.infolibretexts.org The base peak in the mass spectrum of benzoic acid is often the benzoyl cation [C₆H₅CO]⁺ at m/z 105, which can further lose CO to give the phenyl cation [C₆H₅]⁺ at m/z 77. docbrown.info For this compound, analogous fragmentation involving the chlorothienyl-benzoyl cation would be expected.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | Description | Expected m/z |
|---|---|---|
| [M]⁺ | Molecular Ion | Calculated based on C₁₁H₇³⁵ClO₂S |
| [M+2]⁺ | Isotope Peak | [M]⁺ + 2 |
| [M-OH]⁺ | Loss of Hydroxyl | [M]⁺ - 17 |
| [M-COOH]⁺ | Loss of Carboxyl | [M]⁺ - 45 |
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a process that determines the percentage composition of elements in a compound. This data is used to determine the empirical formula of a substance. For this compound, with the molecular formula C₁₁H₇ClO₂S, the theoretical elemental composition can be calculated. nih.gov Experimental results from an elemental analyzer should closely match these theoretical values to confirm the empirical formula.
Table 5: Theoretical Elemental Composition of this compound (C₁₁H₇ClO₂S)
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.01 | 11 | 132.11 | 55.36 |
| Hydrogen (H) | 1.01 | 7 | 7.07 | 2.96 |
| Chlorine (Cl) | 35.45 | 1 | 35.45 | 14.85 |
| Oxygen (O) | 16.00 | 2 | 32.00 | 13.41 |
| Sulfur (S) | 32.07 | 1 | 32.07 | 13.44 |
| Total | 238.70 | 100.00 |
Chromatographic Purity Assessment and Isolation Techniques
The purity and isolation of this compound are critical for its accurate characterization and for ensuring the reliability of subsequent applications. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are indispensable tools for these purposes.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the definitive purity assessment of this compound. Its high resolution and sensitivity enable the separation and quantification of the main compound from any process-related impurities or degradation products. A reverse-phase HPLC method is typically employed for compounds of this nature.
A validated reverse-phase HPLC method can effectively determine the purity of this compound. ekb.eg The separation is commonly achieved on a C18 column, which provides a non-polar stationary phase suitable for the retention of the moderately polar analyte. The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, with pH adjusted to the acidic range to ensure the carboxylic acid is in its protonated form) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netthaiscience.info Gradient elution is frequently utilized to ensure the efficient elution of both the main compound and any potential impurities with differing polarities.
Detection is typically performed using a UV detector, as the aromatic rings and the thiophene moiety in this compound exhibit strong chromophoric properties. The detection wavelength is usually set at or near the compound's absorption maximum to ensure high sensitivity. researchgate.net The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a highly pure sample, the chromatogram would show a single major peak with minimal secondary peaks.
Below is a hypothetical data table illustrating the results of an HPLC purity analysis for a synthesized batch of this compound.
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 3.5 | 15,234 | 0.35 | Impurity 1 |
| 2 | 5.8 | 4,328,976 | 99.52 | This compound |
| 3 | 8.2 | 5,643 | 0.13 | Impurity 2 |
This table is for illustrative purposes and represents a typical HPLC purity analysis result.
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used to monitor the progress of the synthesis of this compound. merckmillipore.com It allows for the qualitative assessment of the consumption of starting materials and the formation of the desired product.
For reaction monitoring, small aliquots of the reaction mixture are spotted onto a TLC plate, typically coated with silica (B1680970) gel (a polar stationary phase). The plate is then developed in a chamber containing a suitable mobile phase, which is a solvent system of appropriate polarity to separate the reactants, intermediates, and the final product. The choice of eluent is crucial; a common mobile phase for a compound like this compound might be a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate or ethanol). merckmillipore.comunimi.it
After development, the separated spots are visualized, most commonly under UV light (at 254 nm), where the aromatic nature of the compounds allows them to be seen as dark spots on a fluorescent background. merckmillipore.com The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each spot. A completed reaction is indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product.
The following table provides an example of how TLC data might be presented for monitoring the synthesis of this compound.
| Sample | Starting Material Rf | Product Rf | Observations |
| Reaction Start (t=0) | 0.65 | - | Intense spot for starting material, no product spot. |
| Reaction Midpoint (t=2h) | 0.65 | 0.40 | Spots for both starting material and product are visible. |
| Reaction Completion (t=4h) | - | 0.40 | Starting material spot has disappeared; intense product spot. |
This table is for illustrative purposes and represents typical TLC results for reaction monitoring. merckmillipore.com
Chemical Reactivity and Directed Derivatization of 3 5 Chlorothien 2 Yl Benzoic Acid
Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile handle for a variety of chemical modifications, including esterification, amidation, reduction, and decarboxylation. These reactions proceed through well-established mechanisms, often facilitated by the use of specific activating agents and catalysts.
Esterification Reactions and Ester Derivatives
The conversion of 3-(5-Chlorothien-2-yl)benzoic acid to its corresponding esters is a fundamental transformation that can be achieved through several established methods. One of the most common approaches is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. wikipedia.org This equilibrium-driven reaction is typically performed using an excess of the alcohol to shift the equilibrium towards the formation of the ester product. wikipedia.org For instance, the reaction of benzoic acid with ethanol (B145695) in the presence of an acid catalyst yields ethyl benzoate. prepchem.com
Alternatively, esterification can be carried out under milder conditions by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride. The reaction of 3-(5-Chlorothien-2-yl)benzoyl chloride, which can be prepared by treating the parent acid with a chlorinating agent like thionyl chloride or oxalyl chloride, with an alcohol readily affords the corresponding ester. rsc.orglibretexts.org This method is particularly useful for the esterification of more complex or sensitive alcohols.
Modern esterification methods also include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). Mechanochemically induced solvent-free esterification at room temperature has also been reported as a green and efficient alternative. amazonaws.com
| Ester Derivative | Synthesis Method | Reactants |
| Methyl 3-(5-chlorothien-2-yl)benzoate | Fischer-Speier Esterification | This compound, Methanol, H₂SO₄ |
| Ethyl 3-(5-chlorothien-2-yl)benzoate | Acyl Chloride Method | 3-(5-Chlorothien-2-yl)benzoyl chloride, Ethanol, Pyridine (B92270) |
| Isopropyl 3-(5-chlorothien-2-yl)benzoate | DCC Coupling | This compound, Isopropanol, DCC, DMAP |
Amidation Reactions and Amide Derivatives
The synthesis of amide derivatives from this compound is a crucial transformation for the development of new chemical entities with potential biological activity. nih.gov Direct reaction of the carboxylic acid with an amine is generally inefficient due to the formation of an unreactive ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated.
A common method for amide bond formation is the conversion of the carboxylic acid to its corresponding acyl chloride. The resulting 3-(5-Chlorothien-2-yl)benzoyl chloride can then be reacted with a primary or secondary amine to yield the desired amide. nist.gov For example, the reaction of 3-chlorobenzo[b]thiophene-2-carbonyl chloride with various amines in pyridine has been shown to produce N-substituted carboxamides. nist.gov
Coupling reagents are also widely employed for the synthesis of amides from carboxylic acids. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or DMAP, facilitate the formation of an active ester intermediate that readily reacts with an amine. The synthesis of various amide derivatives of 3-aryl-3H-benzopyrans has been reported using such coupling methods. nih.gov
| Amide Derivative | Synthesis Method | Reactants |
| N-Benzyl-3-(5-chlorothien-2-yl)benzamide | Acyl Chloride Method | 3-(5-Chlorothien-2-yl)benzoyl chloride, Benzylamine, Triethylamine |
| N-Phenyl-3-(5-chlorothien-2-yl)benzamide | Coupling Reagent | This compound, Aniline, EDC, HOBt |
| 3-(5-Chlorothien-2-yl)-N-(piperidin-1-yl)benzamide | Coupling Reagent | This compound, Piperidine (B6355638), DCC, DMAP |
Reductive Transformations to Alcohols and Aldehydes
The carboxylic acid moiety of this compound can be reduced to the corresponding primary alcohol, [3-(5-chlorothien-2-yl)phenyl]methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction proceeds via a nucleophilic acyl substitution where a hydride ion replaces the hydroxyl group, forming an intermediate aldehyde which is immediately further reduced to the alcohol. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids.
The partial reduction of the carboxylic acid to the corresponding aldehyde, 3-(5-chlorothien-2-yl)benzaldehyde, is more challenging as the intermediate aldehyde is more reactive than the starting carboxylic acid. However, this can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, and then using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H). This reagent is less reactive than LiAlH₄ and allows for the isolation of the aldehyde product.
| Product | Transformation | Reagents |
| [3-(5-Chlorothien-2-yl)phenyl]methanol | Full Reduction | 1. LiAlH₄, THF; 2. H₃O⁺ |
| 3-(5-Chlorothien-2-yl)benzaldehyde | Partial Reduction | 1. SOCl₂, 2. LiAl(OtBu)₃H, THF; 3. H₂O |
Decarboxylation Pathways
The removal of the carboxylic acid group through decarboxylation to yield 2-chloro-5-phenylthiophene (B14128794) is a potential transformation, although it often requires harsh conditions. The decarboxylation of aromatic acids can be facilitated by catalysis. For instance, heating benzoic acid with soda lime (a mixture of sodium hydroxide (B78521) and calcium oxide) can lead to the formation of benzene (B151609). nih.gov
More recent methods for the decarboxylation of benzoic acids involve radical pathways. amazonaws.compjsir.org For example, photoinduced ligand-to-metal charge transfer (LMCT) in copper carboxylates can generate aryl radicals, which can then be trapped to form various products. pjsir.org The decarboxylation rates of benzoic acids are influenced by the presence of other substituents on the aromatic ring, with electron-donating groups in the ortho or para positions generally accelerating the reaction. The presence of the chlorothienyl group at the meta position would likely have a more complex influence on the reaction rate.
Reactivity at the Chlorothienyl Moiety
The chlorine atom on the thiophene (B33073) ring provides a site for nucleophilic aromatic substitution, allowing for the introduction of a variety of functional groups.
Nucleophilic Aromatic Substitution on the Thiophene Ring
The chlorine atom on the thiophene ring of this compound is susceptible to nucleophilic aromatic substitution (SNA_r_). Thiophene and its derivatives are generally more reactive towards nucleophilic substitution than their benzene analogues. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile adds to the carbon bearing the chlorine atom, forming a resonance-stabilized intermediate (a Meisenheimer-like complex), followed by the elimination of the chloride ion.
The reactivity of the chlorothiophene ring is enhanced by the presence of the benzoic acid group, which acts as an electron-withdrawing substituent, further activating the ring towards nucleophilic attack. This allows for the displacement of the chlorine atom by various nucleophiles, such as amines, alkoxides, and thiolates, to generate a range of new derivatives. For example, the reaction with an amine would yield the corresponding amino-substituted thiophene derivative.
| Product | Nucleophile | General Conditions |
| 3-(5-(Phenylamino)thiophen-2-yl)benzoic acid | Aniline | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat |
| 3-(5-Methoxythiophen-2-yl)benzoic acid | Sodium methoxide | Methanol, Heat |
| 3-(5-(Phenylthio)thiophen-2-yl)benzoic acid | Sodium thiophenolate | Solvent (e.g., DMF), Heat |
Electrophilic Aromatic Substitution on the Thiophene Ring
The thiophene ring is an electron-rich heterocycle that is generally more reactive towards electrophiles than benzene. numberanalytics.compearson.com In this compound, the thiophene ring is substituted at the 2- and 5-positions, leaving the C3 and C4 positions available for electrophilic attack.
The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) on this ring are governed by the electronic effects of the existing substituents:
2-Aryl Substituent (Benzoic Acid Moiety) : The benzoic acid group attached at the C2 position is also a deactivating group. Its directing influence on the thiophene ring is complex, but aryl groups typically direct incoming electrophiles to the available ortho position, which is the C3 position.
The outcome of an EAS reaction, such as nitration or halogenation, on the thiophene ring would depend on the specific reaction conditions and the nature of the electrophile. A competition between substitution at the C3 and C4 positions is expected. Given the strong directing effect of substituents adjacent to the reaction site in thiophenes, substitution at the C3 position, ortho to the bulky benzoic acid group, might be sterically hindered. Therefore, electrophilic attack at the C4 position is often favored.
Metalation and Cross-Coupling Reactions for Further Functionalization
The presence of a halogen atom provides a key site for metal-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. numberanalytics.comyoutube.comyoutube.com The chlorine atom at the C5 position of the thiophene ring can be utilized in reactions like the Suzuki-Miyaura, Stille, and Heck couplings. numberanalytics.comyoutube.comnih.gov These reactions enable the introduction of a wide variety of functional groups, including alkyl, alkenyl, and aryl moieties, by coupling with the corresponding organoboron, organotin, or alkene reagents.
Another strategy for functionalization is through metalation. Directed ortho-lithiation of the benzoic acid ring can be achieved, but selective metalation of the thiophene ring is also possible. The acidic protons on the thiophene ring, particularly at the C3 or C4 positions, can be removed by a strong base like n-butyllithium. This has been demonstrated in the synthesis of 5-chlorothiophene-2-carboxylic acid from 2-chlorothiophene (B1346680) via lithiation and subsequent carboxylation. google.com For this compound, deprotonation would likely occur at the C4 position, which is activated by the adjacent sulfur atom and the C5-chloro substituent. The resulting organolithium intermediate can then be quenched with various electrophiles to introduce new substituents.
| Reaction Type | Reagents | Potential Product | Reference |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 3-(5-Arylthien-2-yl)benzoic acid | numberanalytics.com |
| Stille Coupling | Organostannane, Pd catalyst | 3-(5-Alkyl/Arylthien-2-yl)benzoic acid | nih.gov |
| Lithiation/Carboxylation | n-BuLi, then CO₂ | 4-Carboxy-3-(5-chlorothien-2-yl)benzoic acid | google.com |
Regioselective Functionalization of the Benzoic Acid Ring
The functionalization of the benzoic acid ring via electrophilic aromatic substitution is governed by the competing directing effects of its two substituents: the carboxyl group and the 5-chlorothien-2-yl group.
Carboxyl Group (-COOH) : This is a deactivating, meta-directing group due to its electron-withdrawing nature through both induction and resonance. quora.com It directs incoming electrophiles to the positions meta to itself, which are the C2 and C6 positions relative to the thienyl substituent.
5-Chlorothien-2-yl Group : This substituent is generally considered to be an activating group relative to hydrogen and is an ortho, para-director. libretexts.org It would direct incoming electrophiles to the C2, C4, and C6 positions of the benzoic acid ring.
When considering an EAS reaction on the benzoic acid ring of this compound, the directing effects are as follows:
Ortho-positions (C2, C4) : These positions are activated by the thienyl group but deactivated by the meta-directing carboxyl group.
Meta-position (C5) : This position is not strongly influenced by either group's primary directing effect.
Para-position (C6) : This position is activated by the thienyl group and is also a target for the meta-directing carboxyl group.
Synthesis of Advanced Heterocyclic and Hybrid Derivatives
The carboxylic acid functionality of this compound serves as a versatile handle for the synthesis of more complex heterocyclic derivatives.
Imidazolyl Benzoic Acid Derivatives
Imidazole (B134444) derivatives can be synthesized from the parent benzoic acid through multi-step sequences. A common approach involves converting the carboxylic acid into a reactive intermediate that can participate in a ring-forming condensation reaction. For example, this compound can be converted to an aldehyde or an α-haloketone. This intermediate can then undergo condensation with an amine and an aldehyde in the presence of ammonium acetate (B1210297) (Radziszewski synthesis) or other variations to construct the imidazole ring. researchgate.netrsc.org Another method involves the reaction of an amidine, derived from the benzoic acid, with an α-halocarbonyl compound.
A plausible synthetic route starts with converting the benzoic acid to its corresponding acid chloride, followed by reaction with an amino acid to form an amide, which can then be cyclized to form an imidazolinone, a precursor to imidazole. Another approach involves coupling p-aminobenzoic acid derivatives with other reagents to form the imidazole ring directly. researchgate.netjpsionline.com
Triazolyl Benzoic Acid Derivatives
Both 1,2,4-triazole (B32235) and 1,2,3-triazole derivatives can be synthesized from this compound.
1,2,4-Triazole Derivatives: A widely used method begins with the conversion of the carboxylic acid to its corresponding acid hydrazide. nepjol.info This is typically achieved by esterification followed by reaction with hydrazine (B178648) hydrate. The resulting 3-(5-chlorothien-2-yl)benzoyl hydrazide can then be treated with carbon disulfide in a basic medium to form a dithiocarbazate salt, which upon cyclization with hydrazine, yields the 4-amino-5-substituted-1,2,4-triazole-3-thiol. nepjol.info Alternatively, the acid hydrazide can react with various reagents to form different 1,2,4-triazole derivatives. acs.orgnih.gov
1,2,3-Triazole Derivatives: The synthesis of 1,2,3-triazoles often utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". organic-chemistry.orgnih.govnih.gov This would require converting the benzoic acid into either an azide (B81097) or an alkyne derivative. A more direct route is the copper-catalyzed Ullmann condensation, which couples an aryl halide with 1H-1,2,3-triazole. google.comorganic-chemistry.orgwikipedia.org While this reaction could be applied to the chloro-substituent on the thiophene ring, it is also a common method for synthesizing 2-(triazol-2-yl)benzoic acids from 2-halobenzoic acids. If the starting material was 2-halo-3-(5-chlorothien-2-yl)benzoic acid, it could be coupled with 1H-1,2,3-triazole using a copper(I) catalyst and a base. google.com
| Derivative | Key Intermediate | Key Reagents | Reference |
| 1,2,4-Triazole-3-thiol | Acid hydrazide | 1. CS₂, KOH 2. Hydrazine hydrate | nepjol.info |
| 1,2,3-Triazole | 2-Iodo-benzoic acid derivative | 1H-1,2,3-triazole, CuI, Base | google.com |
Oxadiazole-Containing Benzoic Acid Derivatives
The synthesis of 1,3,4-oxadiazoles from carboxylic acids is a well-established transformation. organic-chemistry.orgijper.org The most common pathway involves the cyclodehydration of a diacylhydrazine intermediate. nih.govmdpi.com
The synthesis starts with the conversion of this compound into its acid hydrazide, as described for the triazole synthesis. This key intermediate, 3-(5-chlorothien-2-yl)benzoyl hydrazide, can be reacted with a second carboxylic acid (or its acid chloride) to form an unsymmetrical N,N'-diacylhydrazine. Subsequent dehydrative cyclization, often promoted by reagents such as phosphorus oxychloride (POCl₃), thionyl chloride, or Burgess reagent, yields the 2,5-disubstituted 1,3,4-oxadiazole. nih.govutar.edu.mynih.gov One-pot procedures where the carboxylic acid is coupled directly with an acid hydrazide in the presence of a coupling agent and a dehydrating agent have also been developed. researchgate.net
| Reagent for Cyclization | Starting Material | Product | Reference |
| Phosphorus Oxychloride (POCl₃) | N,N'-Diacylhydrazine | 2,5-Disubstituted-1,3,4-oxadiazole | nih.gov |
| Burgess Reagent | Carboxylic acid + Acid hydrazide | 2,5-Disubstituted-1,3,4-oxadiazole | nih.gov |
| Triphenylphosphine/CBr₄ | Carboxylic acid + Acid hydrazide | 2,5-Disubstituted-1,3,4-oxadiazole | researchgate.net |
Research on Annulated and Fused Systems of this compound Not Publicly Available
Despite a comprehensive search of scientific literature, no specific research data was found detailing the formation of other annulated and fused ring systems derived from the chemical compound this compound.
The investigation sought to uncover synthetic pathways and chemical reactions where this compound serves as a precursor for more complex, multi-cyclic structures through intramolecular cyclization or other ring-forming reactions. However, the search of available chemical databases and scholarly articles did not yield any studies focused on this particular aspect of its reactivity.
While the broader field of thienylbenzoic acid chemistry includes examples of cyclization to form various fused heterocyclic systems, specific methodologies and the resulting annulated structures originating from this compound have not been reported in the accessible literature. The presence of the chloro substituent on the thiophene ring and the specific substitution pattern of the benzoic acid moiety present a unique chemical landscape for which dedicated studies on the formation of fused systems are not currently available.
Therefore, the section on "Other Annulated and Fused Systems" cannot be populated with the detailed research findings and data tables as requested, due to the absence of this information in the public domain.
Computational Chemistry and Molecular Modeling Studies of 3 5 Chlorothien 2 Yl Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a robust framework for understanding the electronic properties and reactivity of molecules.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to elucidate the reaction mechanisms of various organic compounds, including benzoic acid derivatives. nih.govmdpi.comresearchgate.netresearchgate.net In the context of 3-(5-Chlorothien-2-yl)benzoic acid, DFT calculations can be employed to map the potential energy surface of its reactions, identifying transition states and intermediates. This allows for a detailed understanding of reaction pathways, activation energies, and the influence of the chloro and thienyl substituents on the reactivity of the benzoic acid moiety. For instance, DFT could be used to model the esterification of the carboxylic acid group or electrophilic substitution on the aromatic rings, providing insights into the regioselectivity and kinetic feasibility of these transformations.
Table 1: Illustrative DFT-Calculated Thermodynamic Parameters for a Hypothetical Reaction of this compound
| Parameter | Reactant | Transition State | Product |
| Electronic Energy (Hartree) | -1254.78 | -1254.75 | -1254.82 |
| Enthalpy (kcal/mol) | 0 | 18.5 | -25.1 |
| Gibbs Free Energy (kcal/mol) | 0 | 22.3 | -19.8 |
Note: This table is illustrative and does not represent actual experimental data.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy and distribution of these orbitals in this compound can be calculated using DFT. mdpi.com The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, the electron-withdrawing nature of the chlorine atom and the carboxylic acid group, combined with the electron-rich thiophene (B33073) ring, would create distinct regions of high and low electron density, influencing its interaction with other reagents.
Table 2: Illustrative FMO Analysis Data for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.8 | Localized primarily on the thiophene ring |
| LUMO | -1.5 | Distributed over the benzoic acid moiety |
| HOMO-LUMO Gap | 5.3 | Indicates moderate chemical reactivity |
Note: This table is illustrative and does not represent actual experimental data.
To gain a more detailed understanding of local reactivity, Fukui functions and spin density analysis are employed. researchgate.net The Fukui function quantifies the change in electron density at a particular point in the molecule upon the addition or removal of an electron, thereby identifying the most reactive sites for electrophilic, nucleophilic, and radical attacks. For this compound, this analysis can pinpoint specific atoms within the thiophene and benzene (B151609) rings that are most likely to participate in chemical reactions. Spin density analysis, on the other hand, is crucial for understanding the reactivity of radical species and can predict the most probable sites for radical attack.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of a molecule is critical to its function. Conformational analysis of this compound involves identifying the most stable arrangement of its atoms in space. This is typically achieved by rotating the single bonds, such as the one connecting the thiophene and benzene rings, and calculating the energy of each conformation. Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the molecule over time, providing insights into its flexibility and how it might change its shape to interact with other molecules or its environment. nih.gov
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.netnih.gov
Molecular docking simulations can be used to predict how this compound might interact with biological targets, such as enzymes or receptors. By docking the molecule into the active site of a protein, it is possible to estimate its binding affinity and identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. This information is invaluable in drug discovery for predicting the potential therapeutic activity of a compound. For example, docking studies could explore the binding of this compound to enzymes like cyclooxygenases, which are common targets for non-steroidal anti-inflammatory drugs.
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.2 |
| Key Interacting Residues | Arg120, Tyr355, Ser530 |
| Type of Interactions | Hydrogen bond with Arg120, Pi-pi stacking with Tyr355 |
Note: This table is illustrative and does not represent actual experimental data.
Investigation of Adenosine (B11128) Receptor (A3AR) Interactions
Computational modeling serves as a important tool in understanding the interactions between ligands and the A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR) involved in immunomodulatory effects. nih.gov Although specific molecular docking studies for this compound were not found in the reviewed literature, the general principles of ligand recognition by A3AR have been elucidated through computational models of related compounds. nih.gov
The development of A3AR-selective ligands is an active area of research, with computational modeling guiding the synthesis of nucleoside and non-nucleoside derivatives to enhance potency and selectivity. nih.gov For any potential A3AR antagonist like this compound, computational docking would be employed to predict its binding orientation and affinity, assessing how its chlorothienyl and benzoic acid moieties fit within the receptor's binding pocket and interact with key residues like N250 and Phe168. nih.gov
Exploration of Eukaryotic Initiation Factor 4E (eIF4E) Inhibition Mechanisms
The eukaryotic translation initiation factor 4E (eIF4E) is a key protein in the regulation of cap-dependent mRNA translation and is a target for cancer therapy. While computational studies are essential for designing eIF4E inhibitors, specific research detailing the molecular modeling or inhibition mechanisms of this compound in relation to eIF4E was not identified in the reviewed literature.
Studies on P2Y14 Receptor Antagonism
The P2Y14 receptor (P2Y14R) is a GPCR implicated in inflammatory processes, making it an attractive drug target. nih.gov Computational methods, including molecular modeling and simulated antagonist docking, are central to the discovery and optimization of P2Y14R antagonists. nih.gov While direct molecular dynamics studies for this compound were not found, research on structurally related antagonists provides a clear framework for how such investigations are conducted.
The structure-based design of P2Y14R antagonists often begins with a homology model of the human P2Y14R, frequently built using the crystal structures of the related P2Y12 receptor as a template. nih.gov This model is then used for docking studies to predict how potential ligands bind within the receptor's transmembrane domains. For example, in the development of antagonists based on a 2-naphthoic acid scaffold, docking simulations successfully predicted that certain positions on the core structure, such as the piperidine (B6355638) ring of the antagonist PPTN, could be modified for fluorophore conjugation without losing affinity. nih.gov This computational foresight is crucial for designing high-affinity probes and potent antagonists. nih.gov
These computational approaches allow for the virtual screening of compound libraries and guide the rational design of new derivatives with improved potency and selectivity, demonstrating the predictive power of GPCR homology modeling in medicinal chemistry. nih.gov
Computational Probing of Cyclooxygenase-2 (COX-2) Binding
In silico studies have been employed to investigate the binding of benzoic acid derivatives to the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs. nih.gov While specific computational analyses for this compound were not available, studies on the closely related compound 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (referred to as 3-CH2Cl) provide significant insights. nih.govnih.gov
Computational docking of 3-CH2Cl showed a higher binding affinity towards the protein receptor COX-2 (PDB ID: 5F1A) compared to acetylsalicylic acid (ASA). nih.gov This finding led to the hypothesis that the compound's anti-inflammatory effects are mediated through the inhibition of COX-2 activity, which in turn presumably decreases inflammatory responses by inhibiting prostaglandin (B15479496) E-2 (PGE-2) production and related signaling pathways like NF-κβ. nih.govnih.gov The goal of developing such selective inhibitors is to create novel anti-inflammatory agents that may lack the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). semanticscholar.org
These studies underscore the utility of computational probing in identifying and validating potential COX-2 inhibitors, providing a preliminary basis for further investigation into their molecular mechanisms as therapeutic agents for inflammatory diseases. nih.govsciforum.net
| Compound | Target Protein | PDB ID | Key Computational Finding | Hypothesized Mechanism | Reference |
|---|---|---|---|---|---|
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) | Cyclooxygenase-2 (COX-2) | 5F1A | Higher binding affinity towards COX-2 compared to Acetylsalicylic Acid (ASA). | Inhibition of COX-2 activity, leading to reduced inflammatory responses. | nih.gov |
Modeling Interactions with Translocator Protein (TSPO)
The translocator protein (TSPO) is an 18-kDa protein located on the outer mitochondrial membrane and is a target for diagnostic imaging and therapeutic intervention in neurodegenerative diseases and cancer. researchgate.netnih.gov Molecular modeling is a key component in the development of new ligands for TSPO. researchgate.net
Although specific modeling studies involving this compound were not found, the general approach for designing TSPO ligands with a benzoic acid core has been described. researchgate.net Researchers utilize the atomic structures of mouse and bacterial TSPO to inform the rational design of new ligands. researchgate.net For instance, synthetic strategies are designed to create precursors and reference standards of benzoic acid-based structures for radiolabeling and evaluation. researchgate.net Computational studies on known TSPO ligands, such as 4'-chlorodiazepam, have shown that these molecules can inhibit the mitochondrial accumulation of cholesterol, a mechanism that may contribute to their cardioprotective properties. nih.gov This highlights how modeling can provide insights not just into binding affinity but also into the functional consequences of ligand-protein interactions. nih.gov
In Silico Prediction of Spectroscopic Parameters and Reaction Outcomes
In Silico Prediction of Spectroscopic Parameters:
Specific computational predictions for the spectroscopic parameters (e.g., NMR, IR spectra) of this compound were not identified in the reviewed literature.
In Silico Prediction of Reaction Outcomes:
The prediction of chemical reaction outcomes using computational methods has become a significant area of research, moving beyond traditional methods to incorporate machine learning and large-scale data analysis. nih.govnih.gov These advanced techniques can be applied to predict the synthesis outcomes for molecules like this compound.
Modern approaches utilize machine learning models trained on vast datasets of chemical reactions extracted from patents and experimental platforms. nih.govnih.gov For example, a platform based on a three-component reaction has been used to generate a dataset of 50,000 distinct reactions, which then serves to train predictive models. nih.gov These models, such as XGBoost with fingerprints (XGB/FP) or Directed Message Passing Neural Networks (D-MPNN), can accurately predict the products of unknown reactions. nih.gov The accuracy of these predictions is notably high, demonstrating the power of data-driven methods in synthetic chemistry. nih.govnih.gov This computational strategy allows for the in silico planning and optimization of synthetic pathways, potentially accelerating the discovery and production of new chemical entities. nih.gov
| Model/Method | Top-1 Accuracy | Top-3 Accuracy | Reference |
|---|---|---|---|
| Neural Network (Template-based) | 80.3% | 86.2% | nih.gov |
| Weisfeiler–Lehman Difference Network (WLDN) | 74.0% | - | nih.gov |
| XGBoost / Fingerprints (0D Split) | 93% | - | nih.gov |
| XGBoost / Fingerprints (3D Split - unseen reactants) | 78% | - | nih.gov |
Advanced Research Applications of 3 5 Chlorothien 2 Yl Benzoic Acid and Its Structural Analogues
Exploration in Medicinal Chemistry Research
The inherent structural features of 3-(5-Chlorothien-2-yl)benzoic acid, including a thiophene (B33073) ring, a benzoic acid moiety, and a chlorine substituent, offer multiple points for chemical modification. This adaptability has allowed medicinal chemists to synthesize a diverse library of analogues, each tailored to interact with specific biological targets. The following sections highlight the key areas of medicinal chemistry research where this compound and its derivatives have shown significant promise.
Development as Adenosine (B11128) Receptor Agonists/Antagonists
While direct studies on this compound as an adenosine receptor modulator are not extensively documented in the provided results, the broader class of benzoic acid derivatives has been investigated for their interaction with various receptors. For instance, certain benzoic acid derivatives have been shown to possess retinoid-like bioactivity, competing with retinoic acid for binding to its cellular receptor. nih.gov This suggests that the benzoic acid scaffold can be a crucial element for receptor interaction. The development of new multitarget drugs, including those targeting adenosine receptors, is an active area of research where novel scaffolds are continuously explored. nih.gov The structural characteristics of this compound make it a candidate for future design and synthesis of adenosine receptor agonists or antagonists, although specific research in this area is yet to be prominently reported.
Investigation of Anticancer Activity through Molecular Target Modulation
Derivatives of benzoic acid have demonstrated significant potential as anticancer agents by modulating various molecular targets. preprints.orgresearchgate.net Research has shown that these compounds can induce apoptosis and inhibit the proliferation of various cancer cell lines, including those of the colon, breast, and lung. preprints.orgresearchgate.netnih.gov
One area of focus has been the development of dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes that play a role in both inflammation and cancer. rsc.org For example, a benzhydrylpiperazine-based derivative demonstrated potent inhibition of both COX-2 and 5-LOX, leading to significant anti-inflammatory and anticancer activity against several human cancer cell lines. rsc.org
Other strategies have involved the synthesis of hybrid molecules. For instance, combining a thiazolidinone core with a ciminalum moiety resulted in compounds with significant cytotoxic effects against various cancer cell lines. nih.gov Similarly, benzothiazole (B30560) acylhydrazones have been synthesized and shown to possess cytotoxic activity against glioma, lung, breast, and colorectal cancer cell lines. mdpi.com
Furthermore, some benzoic acid derivatives have been designed to target specific signaling pathways implicated in cancer. For example, a novel indole-2-carboxamide derivative was identified as an inhibitor of Dishevelled 1 (DVL1), a key protein in the Wnt signaling pathway, showing potential as a therapeutic agent for Wnt-dependent colon cancer. nih.gov Another study focused on designing 3-(2-aminobenzo[d]thiazol-5-yl) benzamide (B126) derivatives as inhibitors of Receptor tyrosine kinase-like orphan receptor 1 (ROR1), a target overexpressed in non-small cell lung cancer. nih.gov
The table below summarizes the anticancer activity of selected benzoic acid derivatives:
| Compound/Derivative Class | Cancer Cell Lines | Molecular Target/Mechanism | Key Findings |
| Benzhydrylpiperazine-based derivative | A549, COLO-205, MIA-PA-CA-2 | Dual COX-2/5-LOX inhibition | Potent anticancer activity and significant anti-inflammatory response. rsc.org |
| Ciminalum–thiazolidinone hybrids | NCI60 cell line panel, AGS, DLD-1, MCF-7, MDA-MB-231 | Not specified | Significant cytotoxic effect on tumor cells. nih.gov |
| Benzothiazole acylhydrazones | C6, A549, MCF-7, HT-29 | Not specified | Cytotoxic activity against various cancer cell lines. mdpi.com |
| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide | HCT116 | DVL1 inhibition | Inhibited growth of WNT-dependent colon cancer cells. nih.gov |
| 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives | A549, PC9, H1975 | ROR1 inhibition | Exhibited potent anti-cancer properties against non-small cell lung cancer cells. nih.gov |
| Thieno[3,2-d]pyrimidine and quinazoline (B50416) derivatives | HT-29, MDA-MB-231, U87MG, PC-3, HCT-116 | PI3Kα inhibition | Potent antitumor activities and induction of apoptosis. nih.gov |
| 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids | SNB-75 (CNS Cancer), UO-31 (Renal cancer), K-562 (Leukemia) | Not specified | Displayed weak to medium anticancer activity. pensoft.net |
Research into Anti-inflammatory Mechanisms via Enzyme Inhibition (e.g., COX-2)
The structural framework of this compound is related to known non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. nih.gov Research has focused on developing derivatives with selective inhibitory activity against COX-2, the inducible isoform of the enzyme primarily involved in inflammation, to minimize the gastrointestinal side effects associated with non-selective COX-1 inhibition. researchgate.net
Several studies have reported the synthesis of novel compounds with potent and selective COX-2 inhibitory activity. For instance, a salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl), demonstrated a higher affinity for COX-2 than aspirin (B1665792) in in-silico studies and significantly reduced inflammatory markers in a rat model. nih.govnih.gov This compound was found to inhibit COX-2 activity, leading to decreased prostaglandin (B15479496) E-2 (PGE-2) concentration, a key mediator of inflammation. nih.gov
Other research has explored different heterocyclic systems attached to the benzoic acid core. Pyrazole derivatives, for example, have been synthesized and shown to exhibit excellent COX-2 inhibitory activity and anti-inflammatory effects in vivo. nih.gov Similarly, thiazole (B1198619) derivatives have been identified as dual COX-2 and 5-lipoxygenase (5-LOX) inhibitors, effectively reducing the expression of these enzymes and the levels of their pro-inflammatory products. nih.gov The development of dual inhibitors is a promising strategy, as both COX-2 and 5-LOX pathways contribute to inflammation. rsc.org
The table below highlights some derivatives and their anti-inflammatory activity:
| Compound/Derivative | Target Enzyme | In Vitro Activity (IC50) | In Vivo Activity |
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) | COX-2 | Higher affinity than aspirin (in silico) | Reduced PGE-2, NO, NOX2, and NFkB expression in LPS-induced mice. nih.govnih.gov |
| Pyrazole derivative (Compound 9) | COX-2 | IC50 = 0.26 μmol/L | Equivalent anti-inflammatory activity to diclofenac (B195802) and celecoxib (B62257) in a rat paw edema assay. nih.gov |
| Thiazole derivative (Compound 3b) | COX-2 | IC50 = 0.09 μM | Reduced expression of COX-2 and 5-LOX genes. nih.gov |
| Benzhydrylpiperazine-based derivative (Compound 9d) | COX-2 / 5-LOX | COX-2: IC50 = 0.25 ± 0.03 μM; 5-LOX: IC50 = 7.87 ± 0.33 μM | Significant anti-inflammatory response in a paw edema model. rsc.org |
| Sclerotiorin derivative (Compound 3) | COX-2 | 70.6% inhibition (comparable to indomethacin) | Not specified |
Role as Chemical Probes for Receptor Binding Studies
Chemical probes are essential tools for elucidating the function of biological targets. The development of radiolabeled or fluorescently tagged ligands allows for the characterization of receptor binding properties, such as affinity (Kd) and density (Bmax), through techniques like saturation and competition binding assays. nih.gov While there is no specific information in the provided search results on this compound itself being used as a chemical probe, its structural analogues and related benzoic acid derivatives have been employed in receptor binding studies. nih.gov
For example, newly synthesized benzoic acid derivatives with retinoid-like activity were evaluated for their capacity to bind to cellular retinoic acid binding protein. nih.gov These studies, which often involve competition experiments with a known radioligand, help to understand the structure-activity relationship and identify the pharmacophore responsible for binding. nih.gov The versatility of the benzoic acid scaffold allows for the incorporation of various functional groups and reporter tags, making its derivatives suitable candidates for the development of novel chemical probes for a range of biological targets. nih.gov The principles of receptor binding assays, including the use of heterologous competition assays to determine the affinity (Ki) of unlabeled compounds, are well-established and can be applied to new chemical entities derived from this compound. nih.gov
Study of Antioxidant Properties in Chemical and Biological Systems
The antioxidant properties of phenolic compounds, including benzoic acid derivatives, are well-documented. nih.gov These compounds can scavenge free radicals and chelate metal ions, thereby protecting against oxidative stress-related damage. The antioxidant activity of benzoic acid derivatives is influenced by the number and position of hydroxyl groups on the aromatic ring. nih.gov
Studies on various dihydroxybenzoic acids have shown that the position of the hydroxyl groups significantly affects their antioxidant capacity. nih.gov For instance, 3,5-dihydroxybenzoic acid demonstrated strong antioxidant activity. nih.gov While specific studies on the antioxidant properties of this compound are not detailed in the provided results, the general principles of antioxidant activity in benzoic acid derivatives suggest that its analogues could be designed to possess such properties.
Research on other natural and synthetic compounds highlights various mechanisms of antioxidant action. For example, flavonoids from Lycium barbarum have been shown to exhibit superior scavenging activities against various radicals. nih.gov Similarly, chlorophyll (B73375) derivatives have demonstrated dose-dependent antioxidant responses. researchgate.net Some compounds exert their antioxidant effect by providing hydrogen atoms to break free radical chains, a property often associated with reducing capacity. nih.gov The evaluation of antioxidant activity is typically performed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization test. nih.gov
The table below shows the antioxidant activity of some related compounds:
| Compound Class | Antioxidant Assay | Key Findings |
| Dihydroxybenzoic acids | DPPH radical scavenging | The position of hydroxyl groups significantly affects antioxidant activity; 3,5-dihydroxybenzoic acid showed strong activity. nih.gov |
| Flavonoids from Lycium barbarum | DPPH, ABTS, Hydroxyl, Superoxide radical scavenging | Exhibited superior scavenging activities and noticeable ferric reducing antioxidant power. nih.gov |
| Chlorophyll derivatives | β-carotene bleaching, DPPH scavenging | Pheophorbide b and pheophytin b were the strongest natural antioxidant compounds. researchgate.net |
| Chlorogenic acid derivatives from bamboo | DPPH scavenging, Iron-induced lipid peroxidation | Showed higher antioxidant activity than chlorogenic acid and related hydroxycinnamates. nih.gov |
Evaluation of Antimicrobial Activity of Derivatives
Derivatives of this compound have been investigated for their potential as antimicrobial agents. The broad spectrum of biological activities associated with thioureides, for instance, has prompted the synthesis of new derivatives of 2-(4-chlorophenoxymethyl)benzoic acid. nih.gov These compounds have shown specific antimicrobial activities, with MIC values ranging from 32 to 1024 μg/mL against various bacterial and fungal strains. nih.gov Notably, some of these thioureide derivatives exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Other synthetic strategies have involved the creation of hybrid molecules. For example, S-alkyl benzimidazole-thienopyrimidines, synthesized through the condensation of carboxylic acid with ortho-phenylenediamine followed by alkylation, have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as the fungal strain Candida albicans. mdpi.com
The table below summarizes the antimicrobial activity of some of these derivatives:
| Derivative Class | Target Microorganisms | MIC Range (μg/mL) | Key Findings |
| Thioureides of 2-(4-chlorophenoxymethyl)benzoic acid | E. coli, S. enteritidis, P. aeruginosa, S. aureus (including MRSA), C. albicans | 32 - 1024 | Showed broad-spectrum antimicrobial activity, with some compounds effective against MRSA. nih.gov |
| S-alkyl benzimidazole-thienopyrimidines | Gram-positive and Gram-negative bacteria, Candida albicans | Not specified | Exhibited antimicrobial properties against a range of bacteria and a fungal strain. mdpi.com |
| Benzoxazole derivatives | Bacillus subtilis, Candida albicans | High for bacteria | Selective but low antibacterial activity; nearly half of the compounds showed antifungal properties. nih.gov |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | Staphylococcus aureus, Bacillus subtilis, C. albicans | 125 - ≥500 | Moderate antimicrobial activity against Gram-positive bacteria and C. albicans. mdpi.com |
| N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae | Not specified (Zone of inhibition) | Some derivatives showed high antibacterial action. researchgate.net |
P2Y14 Receptor Antagonist Development
The G protein-coupled receptor P2Y14 (P2Y14R) is activated by UDP-sugars and is implicated in inflammatory and immune responses. nih.gov Its role in conditions such as asthma, diabetes, and inflammation has made it a significant target for therapeutic intervention. nih.govacs.org In the quest for potent and selective P2Y14R antagonists, researchers have explored various chemical scaffolds, including derivatives of 3-substituted benzoic acid. nih.gov
Structure-based drug design, utilizing homology models of the P2Y14 receptor, has been a key strategy in identifying novel antagonist scaffolds. nih.govacs.org In one such study, a computational pipeline was used to identify alternatives to a previously reported naphthalene-based antagonist. acs.org This led to the investigation of 3-(4-aryl-1H-1,2,3-triazol-1-yl)-biphenyl derivatives. Within this series, modifications to the aryl group were explored to understand the structure-activity relationship (SAR). acs.org
Notably, the introduction of a 5-chlorothien-2-yl group at this position (listed as compound 74 in the study) resulted in significant inhibitory activity against the P2Y14R. acs.org In a fluorescent antagonist binding assay, this compound displayed an inhibition of between 60% and 80%. acs.org This level of activity was comparable to other potent analogues in the series, such as those containing a 5-bromothien-2-yl group (compound 75), which showed nearly complete inhibition, and various substituted phenyl groups. acs.org The research highlights that the electronic and steric properties of the thiophene ring, modified by the chloro-substituent, are well-tolerated and contribute favorably to the binding at the P2Y14 receptor. acs.org This makes the this compound structural motif a valuable component for the further development of P2Y14R antagonists. nih.govacs.org
Table 1: Inhibition of P2Y14R by Selected Analogues Data sourced from a study on 3-(4-Aryl-1H-1,2,3-triazol-1-yl)-biphenyl derivatives. acs.org
Contributions to Materials Science Research
The unique combination of a rigid benzoic acid core and an electron-rich, functionalizable chlorothiophene unit makes this compound and its analogues promising candidates for applications in materials science.
Incorporation into Functional Polymer Architectures
Thiophene-based molecules are fundamental building blocks for π-conjugated polymers, which are prized for their electronic properties and environmental stability. mdpi.comnih.gov The synthesis of functional polymers through methods like multicomponent reactions (MCRs) allows for the efficient introduction of specific functional groups, tailoring polymers for applications such as heavy metal chelation, hydrogel formation, and flame retardancy. mdpi.com
While direct polymerization of this compound is not widely documented, its structure is highly amenable to inclusion in functional polymer architectures. The carboxylic acid group provides a reactive handle for esterification or amidation reactions, allowing it to be grafted onto existing polymer backbones or used as a monomer in step-growth polymerization to form polyesters or polyamides. Furthermore, the chlorothiophene moiety can participate in various cross-coupling reactions (e.g., Suzuki, Stille) to create fully conjugated polymers, a cornerstone of organic electronics. nih.gov The presence of both a carboxylic acid and a reactive chloro-group on a conjugated system offers a pathway to bifunctional polymers, where one group can be used for polymerization and the other remains as a site for post-polymerization modification.
Exploration in Organic Electronic Device Components
Thiophene-based π-conjugated systems are cornerstones in organic electronics, finding use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). nih.govresearchgate.net Their utility stems from their structural versatility, stability, and efficient charge transport capabilities. rsc.org
Specifically, donor-π-acceptor (D–π–A) architectures are common in materials for dye-sensitized solar cells (DSSCs). In these systems, a thiophene-containing unit often serves as the π-conjugated spacer (π-bridge) that connects an electron-donating group to an electron-accepting and anchoring group, which is frequently a benzoic acid or cyanoacetic acid. mdpi.com The structure of this compound fits this paradigm, where the chlorothiophene acts as the π-bridge and the benzoic acid serves as the acceptor/anchor moiety. Research on similar structures has shown that modifying the thiophene-based spacer can tune the optical and electronic properties of the dye, affecting the performance of the solar cell. mdpi.com For instance, the introduction of fused-thiophene units as the π-bridge has been shown to yield high power conversion efficiencies in DSSCs. mdpi.com The this compound framework represents a foundational structure that can be elaborated into more complex D-π-A dyes for high-performance organic electronic devices. mdpi.comresearchgate.net
Application as Precursors in Complex Organic Synthesis
The dual reactivity of this compound makes it a valuable starting material for constructing more elaborate molecular frameworks, particularly diverse heterocyclic systems.
Building Blocks for Diverse Heterocyclic Systems
The development of practical and efficient methods for constructing heterocycles is a central goal in organic synthesis, as these motifs are present in a vast number of pharmaceuticals and biologically active compounds. researchgate.netamazonaws.com Benzoic acid derivatives are versatile synthons for this purpose. researchgate.netresearchgate.net
The this compound molecule offers two primary reaction sites for elaboration: the carboxylic acid and the C-Cl bond on the thiophene ring.
Reactions at the Carboxylic Acid: The benzoic acid group can be readily converted into other functional groups. For example, it can be reduced to a benzyl (B1604629) alcohol, converted to an acyl chloride to facilitate Friedel-Crafts-type cyclizations, or reacted with amines to form amides. These amides can then undergo intramolecular cyclization to form nitrogen-containing heterocycles. For instance, reacting the corresponding acyl chloride with an appropriate amine could lead to the formation of benzimidazole (B57391) or quinazolinone structures, which are common in medicinal chemistry. sigmaaldrich.comekb.eg
Reactions at the Thiophene Ring: The chloro-substituent on the thiophene ring is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, alkyl, or vinyl groups, significantly increasing molecular complexity. This C-C bond formation is a key step in building up the core structures of materials for organic electronics or complex drug candidates. nih.gov
The combination of these reactive sites allows for a stepwise or one-pot synthesis strategy to build diverse heterocyclic systems, making this compound a strategic building block in synthetic chemistry. researchgate.net
Table of Compounds Mentioned
Future Research Directions and Unexplored Avenues for 3 5 Chlorothien 2 Yl Benzoic Acid
Development of Asymmetric Synthetic Pathways
The development of methods for the asymmetric synthesis of chiral molecules is a significant area of chemical research. nih.gov For 3-(5-Chlorothien-2-yl)benzoic acid, which is an achiral molecule, the focus of asymmetric synthesis would be on its derivatives. Introducing chiral centers to molecules derived from this acid could lead to the discovery of compounds with specific biological activities.
Future work could focus on creating chiral derivatives through processes like asymmetric hydrogenation of an unsaturated precursor or by employing chiral auxiliaries or catalysts in reactions involving the carboxyl or thienyl groups. For instance, asymmetric catalysis could be used to generate stereocenters on substituents attached to the core structure. mdpi.com The enantioselective protonation of catalytically generated prochiral chloroenamines using chiral Brønsted acids represents a potential strategy for creating chiral chloroamines. nih.gov Such methodologies could be adapted to derivatives of this compound to produce enantiomerically enriched compounds.
In-Depth Mechanistic Studies of Novel Reactions
A deeper understanding of the reaction mechanisms involving this compound and its derivatives is crucial for optimizing existing synthetic routes and discovering new transformations. Future research should include detailed kinetic and computational studies to elucidate the pathways of key reactions.
For example, investigating the mechanism of metal-catalyzed cross-coupling reactions to form the C-C bond between the thiophene (B33073) and benzene (B151609) rings could lead to more efficient and milder reaction conditions. Additionally, exploring the reactivity of the chlorothienyl group, such as nucleophilic aromatic substitution or reductive dehalogenation, could open up new avenues for functionalization. In silico mechanistic studies, including docking, can help to understand the binding patterns of derivatives and the role of different functional groups. mdpi.com
Rational Design of Derivatives with Tunable Physicochemical Properties for Specific Research Applications
The rational design of derivatives of this compound with tailored physicochemical properties is a promising area for future research. By systematically modifying the structure, properties such as solubility, lipophilicity, and electronic character can be fine-tuned for specific applications. For instance, a higher lipophilic parameter (CLogP) can indicate a more nonpolar nature, which could theoretically improve cell membrane permeability. nih.gov
One area of focus could be the synthesis of novel 3-sulfonamido benzoic acid derivatives, which have shown potential as antagonists for inflammatory diseases. nih.gov By creating a library of derivatives with varied substituents on the benzene ring and the thiophene moiety, it may be possible to develop compounds with enhanced biological activity or improved pharmacokinetic profiles. nih.gov
Integration into Supramolecular Assemblies and Metal-Organic Frameworks
The carboxylate and chlorothienyl functionalities of this compound make it a suitable candidate for incorporation into larger, organized structures like supramolecular assemblies and metal-organic frameworks (MOFs).
The carboxylic acid group can act as a hydrogen bond donor and acceptor, facilitating the formation of self-assembled structures. The chlorothienyl group can participate in halogen bonding and other non-covalent interactions. In the context of MOFs, the carboxylate can coordinate with metal ions to form extended networks. researchgate.net Research in this area could explore the synthesis of novel MOFs with this compound as a linker, potentially leading to materials with interesting catalytic, sorption, or photoluminescent properties. researchgate.net
High-Throughput Screening in Chemical Biology for Identification of New Target Interactions
High-throughput screening (HTS) is a powerful tool in drug discovery and chemical biology for rapidly assessing the biological activity of a large number of compounds. nih.gov This approach allows for the screening of compound libraries against various biological targets to identify "hits" or compounds that exhibit a desired effect. nih.gov
A library of derivatives of this compound could be subjected to HTS to identify new protein-binding partners or cellular activities. rsc.org This could uncover previously unknown biological roles for this chemical scaffold and provide starting points for the development of new therapeutic agents or chemical probes. nih.govrsc.org The combination of HTS with advanced analytical techniques can provide valuable information about the interactions between the compounds and their biological targets. nih.govpromega.com
Q & A
Q. What are the optimal synthetic routes for 3-(5-Chlorothien-2-yl)benzoic acid, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves coupling reactions between halogenated thiophene derivatives and benzoic acid precursors. For example, a base such as potassium carbonate in dimethylformamide (DMF) at elevated temperatures (80–100°C) facilitates nucleophilic substitution or condensation reactions . Post-synthesis purification via recrystallization or chromatography (e.g., silica gel column chromatography) is critical for isolating the target compound. Yield optimization may require adjusting solvent polarity, reaction time, and stoichiometric ratios of reagents.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR can confirm the aromatic proton environment and substituent positions.
- FT-IR : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1680–1700 cm) and thiophene ring vibrations.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL) enable precise structural determination, including bond angles and torsional strain analysis .
Q. How does the solubility profile of this compound influence experimental design in biological assays?
Methodological Answer: The compound’s limited aqueous solubility (due to its aromatic and chlorinated moieties) necessitates the use of co-solvents like DMSO or ethanol. Solubility should be pre-tested via UV-Vis spectroscopy or dynamic light scattering (DLS). For cell-based assays, maintain solvent concentrations below cytotoxic thresholds (e.g., <0.1% DMSO) and include vehicle controls to isolate solvent effects .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational docking predictions and experimental bioactivity data for this compound?
Methodological Answer:
- Re-evaluate Docking Parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models to better reflect physiological conditions.
- Experimental Validation : Perform competitive binding assays (e.g., surface plasmon resonance) to measure dissociation constants () and compare with docking scores.
- Structural Dynamics : Use molecular dynamics (MD) simulations to account for protein flexibility, which static docking may overlook. For example, discrepancies in COX-2 inhibition predictions (GScore vs. experimental IC) were resolved by simulating ligand-induced conformational changes in the active site .
Q. What strategies are recommended for elucidating the mechanism of action in enzyme inhibition studies?
Methodological Answer:
- Kinetic Assays : Determine inhibition type (competitive, non-competitive) via Lineweaver-Burk plots.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and stoichiometry.
- Mutagenesis Studies : Identify critical residues in the enzyme’s active site by comparing wild-type and mutant enzyme activities.
- Structural Analysis : Co-crystallize the compound with the target enzyme (e.g., using SHELXTL for refinement) to visualize binding modes .
Q. How can crystallography data improve structure-activity relationship (SAR) studies of derivatives?
Methodological Answer: X-ray crystallography provides atomic-level insights into substituent effects on binding. For example:
- Electron-withdrawing groups (e.g., -Cl on thiophene) may enhance π-stacking with aromatic residues in enzyme pockets.
- Carboxylic acid orientation influences hydrogen-bonding networks.
Use SHELXD for phase determination and SHELXL for refinement to resolve subtle structural variations . Correlate crystallographic data with IC values to prioritize derivatives for synthesis.
Q. What analytical methods validate the stability of this compound under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV irradiation) for 4–8 weeks.
- HPLC-PDA Analysis : Monitor degradation products and quantify purity loss over time.
- Mass Balance Studies : Ensure degradation products account for ≥90% of initial mass to confirm analytical method robustness .
Q. How can researchers address discrepancies in reported biological activities across studies?
Methodological Answer:
- Standardize Assay Conditions : Control variables such as cell line passage number, serum concentration, and incubation time.
- Meta-Analysis : Use statistical tools (e.g., random-effects models) to aggregate data from multiple studies and identify outliers.
- Orthogonal Assays : Confirm activity via independent methods (e.g., in vitro enzyme inhibition vs. whole-cell assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
